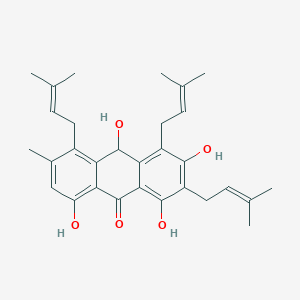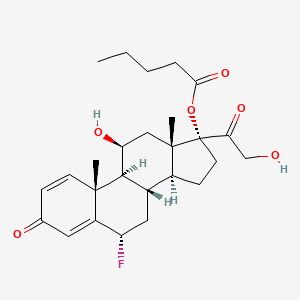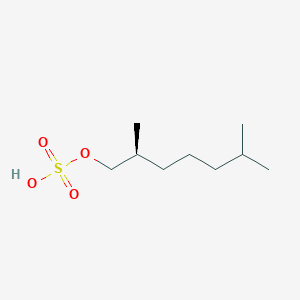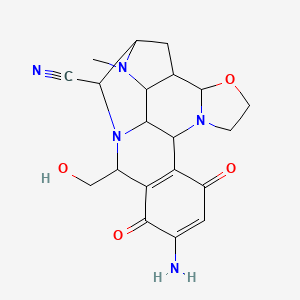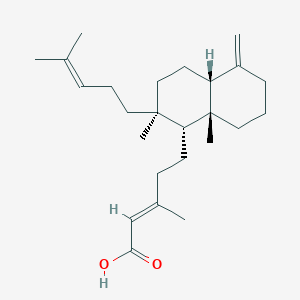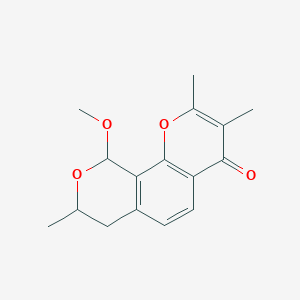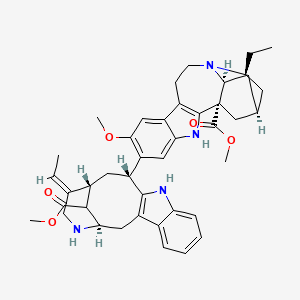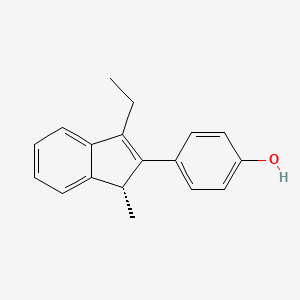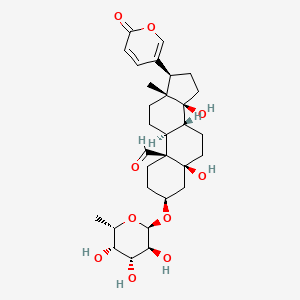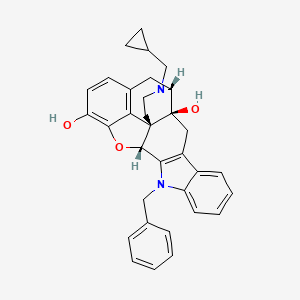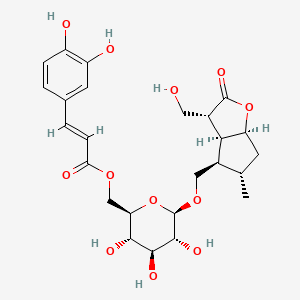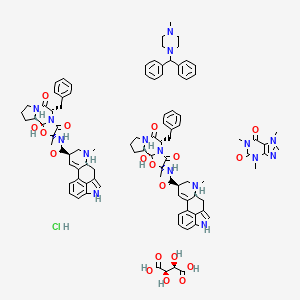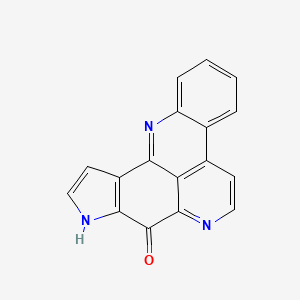![molecular formula C21H26O5 B1251598 (1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1251598.png)
(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kadsurenin C is a neolignan with formula C21H26O5, originally isolated from Piper kadsura. It has a role as a plant metabolite and a platelet-activating factor receptor antagonist. It is an enone, a cyclic ketone, a bridged compound, a dimethoxybenzene, a carbobicyclic compound, a secondary alcohol and a neolignan.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- Asymmetric reactions involving similar bicyclic structures have been explored for enantioselective syntheses. For instance, Engler et al. (1999) demonstrated the asymmetric reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems, leading to the enantioselective synthesis of compounds including 7-aryl-3-hydroxy-6-methylbicyclo[3.2.1]oct-3-en-2,8-diones (Engler et al., 1999).
Synthesis of Bicyclo[3.2.1]oct-3-En-2-Ones
- The synthesis of 1-hydroxybicyclo[3.2.1]oct-3-en-2-ones from different precursors, including methoxy and tert-butyldimethylsilyloxy variants, has been achieved through a combination of demethylation or desilylation and acyloin rearrangement. This process, as discussed by Katayama et al. (1997), showcases the chemical flexibility and synthesis potential of such compounds (Katayama et al., 1997).
Application in Sesquiterpene Synthesis
- The compound's structural resemblance to other bicyclic skeletons has implications in the synthesis of sesquiterpenes. Uyehara et al. (1998) illustrated the total synthesis of triquinane sesquiterpenes using a precursor closely related to (1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one (Uyehara et al., 1998).
Reactions with Quinones
- Engler et al. (1999) also explored the reactions of similar compounds with quinones, highlighting the potential utility of such bicyclic compounds in diverse chemical syntheses (Engler et al., 1999).
Neolignan Synthesis
- The structure of (1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one is akin to bicyclo[3,2,1]octanoid neolignans found in certain plants, as indicated by Alvarenga et al. (1977). This implies potential applications in natural product synthesis and understanding plant secondary metabolites (Alvarenga et al., 1977).
Asymmetric Synthesis and Template Reactions
- The compound's framework is useful in asymmetric synthesis and template reactions, as demonstrated in the stereoselective synthesis of complex molecules and the construction of carbon-rich frameworks (Gerber & Vogel, 2001).
Propiedades
Nombre del producto |
(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one |
|---|---|
Fórmula molecular |
C21H26O5 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(1S,5R,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C21H26O5/c1-6-7-14-11-21(26-5)12(2)17(18(19(14)22)20(21)23)13-8-9-15(24-3)16(10-13)25-4/h6,8-12,17-18,20,23H,1,7H2,2-5H3/t12-,17+,18-,20-,21+/m1/s1 |
Clave InChI |
YYEUHNBQISBESB-OFUJBLJQSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H]2[C@H]([C@@]1(C=C(C2=O)CC=C)OC)O)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CC1C(C2C(C1(C=C(C2=O)CC=C)OC)O)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



